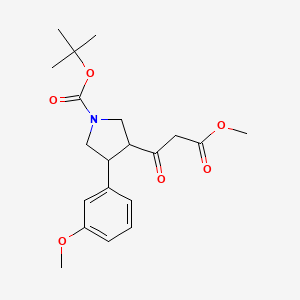

Tert-butyl 3-(3-methoxy-3-oxopropanoyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate

描述

Tert-butyl 3-(3-methoxy-3-oxopropanoyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C20H27NO6 and its molecular weight is 377.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Tert-butyl 3-(3-methoxy-3-oxopropanoyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. This compound, classified as a pyrrolidine derivative, contains various functional groups such as methoxy and carbonyl moieties, which contribute to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 377.43 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Pyrrolidine derivatives have been studied for their potential as inhibitors of phosphodiesterase enzymes, which are crucial in cellular signaling pathways. The presence of methoxy groups may enhance the lipophilicity of the compound, facilitating membrane permeability and influencing binding affinity to biological targets .

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit various pharmacological effects, including:

- Anti-inflammatory properties : Inhibiting inflammatory pathways can be beneficial in treating conditions such as arthritis.

- Antioxidant activity : Compounds with similar structures have shown potential in scavenging free radicals, thus protecting cells from oxidative stress.

- Anticancer effects : Preliminary studies suggest that such derivatives may interfere with cancer cell proliferation and induce apoptosis.

Case Studies and Research Findings

- Inhibition Studies : A study investigating the inhibition of phosphodiesterase enzymes demonstrated that pyrrolidine derivatives could significantly reduce enzyme activity, suggesting a mechanism for anti-inflammatory effects .

- Cell Viability Assays : In vitro assays using cancer cell lines indicated that this compound could reduce cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .

- Oxidative Stress Reduction : Compounds structurally related to this pyrrolidine derivative have been shown to mitigate oxidative stress in cellular models, providing evidence for their antioxidant capabilities .

Comparative Biological Activity Table

科学研究应用

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, which can vary based on available starting materials and desired yields. The general synthetic pathway may include:

- Formation of the pyrrolidine ring : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of functional groups : The methoxy and carbonyl groups are introduced via acylation and alkylation reactions.

The compound's structure allows it to undergo various chemical reactions typical of esters and amides, including nucleophilic substitutions and hydrolysis under acidic conditions. Its reactivity is largely influenced by the presence of the carbonyl group, which can interact with nucleophiles, facilitating further modifications for specific applications in medicinal chemistry.

Medicinal Chemistry

Tert-butyl 3-(3-methoxy-3-oxopropanoyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate has garnered attention in medicinal chemistry due to its potential biological activities. Some notable applications include:

- Inhibition of Phosphodiesterase Enzymes : Compounds similar to this pyrrolidine derivative have been studied as inhibitors of phosphodiesterase enzymes, which are critical in cellular signaling pathways. The presence of methoxy groups may enhance lipophilicity and facilitate membrane permeability, potentially increasing the compound's bioavailability and efficacy in vivo.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through mechanisms that involve apoptosis induction in cancer cells. Research continues to explore these effects in various cancer models.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly for creating more complex molecules with potential therapeutic properties. Its ability to undergo transformations makes it a versatile intermediate in the synthesis of other biologically active compounds.

Chemical Biology

Research into the interactions of this compound with biological targets has revealed its potential role in modulating enzyme activity and influencing signal transduction pathways. This area of study is crucial for understanding the pharmacodynamics of new drug candidates derived from pyrrolidine structures.

Case Study 1: Phosphodiesterase Inhibition

A study published in a peer-reviewed journal demonstrated that a series of pyrrolidine derivatives, including this compound, exhibited significant inhibitory effects on phosphodiesterase activity. The study highlighted the importance of structural modifications in enhancing inhibitory potency and selectivity against specific phosphodiesterase isoforms.

Case Study 2: Anticancer Properties

In vitro studies conducted on various cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The results indicated that the methoxy substituents play a critical role in enhancing cytotoxicity against cancer cells while minimizing toxicity to normal cells .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing Tert-butyl 3-(3-methoxy-3-oxopropanoyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate, and how is purity confirmed?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the pyrrolidine core. Key steps include:

- Phosphorylation or acyl transfer : Introduction of the 3-methoxy-3-oxopropanoyl group via nucleophilic substitution or coupling reactions under anhydrous conditions .

- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites, followed by deprotection under acidic conditions (e.g., TFA) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard. Purity is confirmed via:

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazard classification : Based on EU-GHS/CLP, it may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .

- Handling protocols :

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Catalyst screening : Test Lewis acids (e.g., DMAP) or organocatalysts to enhance acyl transfer efficiency .

- Temperature control : Lower temperatures (0–20°C) reduce side reactions during phosphorylation .

- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates .

- Real-time monitoring : Use in-situ NMR to track reaction progress and adjust stoichiometry dynamically .

Q. How can stereochemical assignments be validated for this compound?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally similar pyrrolidine derivatives .

- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and confirm optical purity .

- NOESY NMR : Detect spatial proximities between protons to infer stereochemistry .

Q. How should researchers address contradictions between computational models and experimental spectral data?

Methodological Answer:

- Re-evaluate computational parameters : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better model electronic environments .

- Isotopic labeling : Introduce or labels to track specific resonances in NMR and validate predicted shifts .

- Cross-validation : Compare with structurally analogous compounds (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate) to identify systematic errors in modeling .

Q. What strategies are effective for isolating rotameric forms observed in NMR?

Methodological Answer:

- Low-temperature NMR : Perform experiments at –40°C to slow rotational exchange and resolve distinct rotamers .

- Dynamic chromatography : Use HPLC with chiral columns at controlled temperatures to separate rotamers based on kinetic differences .

- Crystallization : Induce selective crystallization of dominant rotamers by adjusting solvent polarity (e.g., hexane/ethyl acetate gradients) .

属性

IUPAC Name |

tert-butyl 3-(3-methoxy-3-oxopropanoyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO6/c1-20(2,3)27-19(24)21-11-15(13-7-6-8-14(9-13)25-4)16(12-21)17(22)10-18(23)26-5/h6-9,15-16H,10-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHULGCPYLOPNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)CC(=O)OC)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。